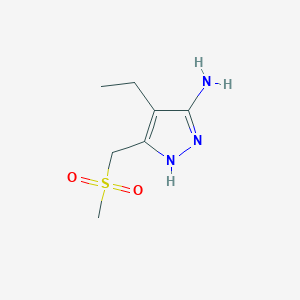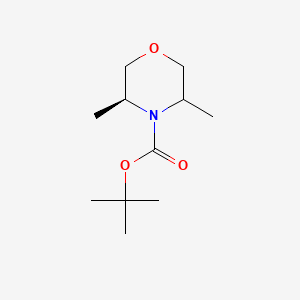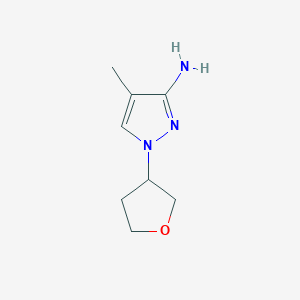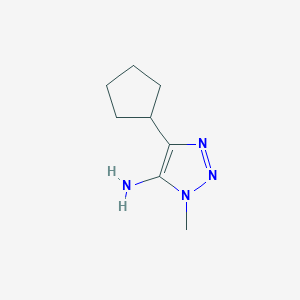![molecular formula C18H21N3OS B15240779 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Chemical Reactions Analysis
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and triethylamine . Major products formed from these reactions include N-substituted cyanoacetamide derivatives and various heterocyclic compounds .
Scientific Research Applications
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, this compound is utilized in the synthesis of biologically active heterocyclic moieties, making it valuable in medicinal chemistry and drug discovery . Its diverse biological activities have drawn the attention of biochemists and researchers in the last decade .
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming various heterocyclic compounds . These interactions can influence biological processes and pathways, contributing to its effects in proteomics and medicinal research .
Comparison with Similar Compounds
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure and functional groups. Similar compounds include other N-substituted cyanoacetamides and heteryl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific use in proteomics research and its ability to form diverse heterocyclic compounds .
Properties
Molecular Formula |
C18H21N3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3OS/c1-2-3-4-5-6-14-7-9-15(10-8-14)16-13-23-18(20-16)21-17(22)11-12-19/h7-10,13H,2-6,11H2,1H3,(H,20,21,22) |
InChI Key |
UJOYETBRRMXPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)





![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)




